Potassium fluorosulfate

Catalog No.
S1506247
CAS No.
13455-22-6
M.F
FHKO3S
M. Wt
139.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium fluorosulfate

CAS Number

13455-22-6

Product Name

Potassium fluorosulfate

Molecular Formula

FHKO3S

Molecular Weight

139.17 g/mol

InChI

InChI=1S/FHO3S.K/c1-5(2,3)4;/h(H,2,3,4);

InChI Key

FKWIINXRTKQRQG-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)F.[K+]

Canonical SMILES

OS(=O)(=O)F.[K]

Isomeric SMILES

[O-]S(=O)(=O)F.[K+]

Potassium fluorosulfate is an inorganic compound with the chemical formula KSO3FKSO_3F. It is a white crystalline solid that is primarily used in various industrial applications. The compound features a fluorosulfate anion, which can be conceptualized as a hydrogen sulfate anion where the hydroxyl group has been replaced by a fluorine atom. This substitution imparts unique chemical properties to potassium fluorosulfate, making it distinct from other sulfate compounds.

Due to its unique structure. It can act as a source of fluoride ions, which are known for their reactivity. For instance, in aqueous solutions, potassium fluorosulfate can hydrolyze to release hydrofluoric acid, a highly corrosive substance capable of etching glass and causing severe chemical burns . Additionally, it can react with metal oxides or hydroxides to form corresponding metal fluorosulfates.

Example Reactions

  • Hydrolysis:
    KSO3F+H2OK++SO3F+HFKSO_3F+H_2O\rightarrow K^++SO_3F^-+HF
  • Reaction with Metal Oxides:
    KSO3F+M(OH)MSO3F+KFKSO_3F+M(OH)\rightarrow MSO_3F+KF
    where MM represents a metal.

While potassium fluorosulfate does not have significant biological applications, its fluoride component can exhibit toxicological effects. Fluoride ions are known to interfere with biological systems, leading to potential toxicity if ingested or absorbed through the skin. The compound is classified as hazardous and may cause severe health issues upon exposure, including respiratory distress and skin burns .

Potassium fluorosulfate can be synthesized through various methods:

  • Direct Fluorination: Reacting potassium sulfate with elemental fluorine at elevated temperatures.
  • Metathesis Reaction: Mixing potassium sulfate with sulfur tetrafluoride in a controlled environment.
  • Neutralization: Combining hydrofluoric acid with potassium bisulfate.

These methods allow for the production of potassium fluorosulfate in varying purities suitable for different applications.

Potassium fluorosulfate serves several industrial purposes:

  • Catalyst: It is utilized as a catalyst in organic synthesis reactions due to its ability to facilitate certain transformations.
  • Ceramics and Glass Manufacturing: The compound is used in the production of specialty glasses and ceramics, enhancing their properties.
  • Metal Production: It acts as an oxygen-sensitive potassium source in metallurgical processes .

Studies on the interactions of potassium fluorosulfate focus on its reactivity with various materials and biological systems. Its strong reactivity with moisture leads to the formation of hydrofluoric acid, which poses risks during handling and storage. Furthermore, its interactions with silicate compounds can result in the corrosion of glass and other silica-based materials .

Potassium fluorosulfate shares similarities with several other fluorosulfates, each differing in composition and properties. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Lithium fluorosulfateLiSO3FLiSO_3FLower molecular weight; used in specialized batteries .
Sodium fluorosulfateNaSO3FNaSO_3FMore soluble in water; often used in cleaning agents .
Ammonium fluorosulfateNH4SO3FNH_4SO_3FSoluble in water; used in fertilizers .
Calcium fluorosulfateCa(SO3F)2Ca(SO_3F)_2Used in construction materials; provides structural integrity .

Potassium fluorosulfate is unique due to its specific applications in metal production and its role as a catalyst, distinguishing it from other similar compounds that may have different solubility or reactivity profiles.

Fluorosulfates as Covalent Warheads for Chemoproteomic Profiling

Potassium fluorosulfate serves as a fundamental building block in the development of fluorosulfate-based covalent warheads that have revolutionized chemoproteomic profiling approaches [5] [8]. These warheads demonstrate remarkable selectivity for context-specific amino acid residues, particularly tyrosine and lysine, enabling researchers to map previously inaccessible protein targets across diverse biological systems [5] [18]. The sulfur(VI) fluoride exchange mechanism underlying fluorosulfate reactivity provides exceptional biocompatibility while maintaining sufficient reactivity for effective protein modification [8] [21].

Research has demonstrated that fluorosulfate-containing probes can successfully identify and characterize hundreds of protein targets through comprehensive chemoproteomic workflows [17] [18]. A particularly significant advancement involves the development of macrocyclic peptides containing fluorosulfate electrophiles, which have been systematically applied to identify novel protein interactions through mass spectrometry-based approaches [17]. These studies revealed that fluorosulfate electrophiles can be directed to react with specific protein targets while maintaining minimal off-target reactivity, a critical advantage for demanding chemoproteomic applications [17] [8].

The application of fluorosulfate warheads in DNA-encoded compound libraries has further expanded their utility in covalent drug discovery, enabling the identification of tyrosine-targeting covalent inhibitors for model enzymes including phosphoglycerate mutase 1, glutathione s-transferase 1, and dipeptidyl peptidase 3 [33]. This methodology exemplifies the potential utility of fluorosulfate chemistry in advancing covalent drug discovery beyond traditional approaches [33] [8].

Chemoproteomic ApplicationTarget ProteinsModification TypeDetection Method
Macrocyclic Fluorosulfate ProbesTranslin, Proteasome Subunit Alpha Type-5Tyrosine AdductsLC-MS/MS Analysis
DNA-Encoded LibrariesPhosphoglycerate Mutase 1, GST1, DPP3Tyrosine TargetingMass Spectrometry
Activity-Based ProfilingKinase FamiliesLysine ModificationChemoproteomic Mapping

Targeting Non-Catalytic Residues in Enzyme Active Sites

The strategic targeting of non-catalytic residues represents a paradigm shift in enzyme inhibition strategies, with potassium fluorosulfate derivatives playing a crucial role in this emerging approach [9] [12]. Unlike traditional inhibitors that target catalytic residues, fluorosulfate-based compounds can selectively modify non-catalytic serine, tyrosine, and lysine residues within enzyme active sites, providing novel mechanisms for enzyme regulation [9] [10] [12].

Groundbreaking research on the mRNA decapping scavenger enzyme demonstrated the successful targeting of a non-catalytic serine residue using fluorosulfate-containing inhibitors [9] [12]. The study revealed that an aryl fluorosulfate probe with excellent chemical and metabolic stability could react selectively with Serine-394, a non-catalytic residue in the same active site previously targeted with sulfonyl fluoride electrophiles [9] [12]. Peptide mapping experiments confirmed the specificity of this interaction, establishing fluorosulfate electrophiles as suitable warheads for developing covalent inhibitor drugs targeting non-catalytic residues [9] [12].

Further investigations into the lipid kinase PI4KIIIβ demonstrated the versatility of fluorosulfate targeting, where both lysine and tyrosine residues within the same active site could be selectively modified depending on the specific fluorosulfate probe design [10]. This research highlighted the potential for developing dual covalent inhibitors that could address challenges associated with drug-resistant mutations by targeting multiple residues simultaneously [10]. The conserved lysine residue within the ATP binding site showed strong reversible interactions and slow onset times for covalent inhibition, resulting in excellent selectivity profiles for the lipid kinase target [10].

X-ray crystallography studies have provided detailed structural insights into fluorosulfate-protein interactions, revealing that distal tyrosine residues can be effectively targeted using fluorosulfate strategies [10] [16]. These structural data have proven invaluable for rational drug design approaches, enabling the development of structure-based covalent inhibitors with enhanced selectivity and potency [10] [23].

Development of Activity-Based Protein Profiling Tools

Potassium fluorosulfate has emerged as a critical component in the development of next-generation activity-based protein profiling tools that expand beyond traditional enzyme classes [14] [21]. These tools leverage the unique reactivity profile of fluorosulfate warheads to create probes capable of monitoring enzyme activity and protein function across diverse biological contexts [14] [17] [21].

The development of fluorosulfate-based activity-based probes has been particularly successful in kinase research, where sulfonyl fluoride and fluorosulfate warheads have been integrated into ATP analogues for selective kinase targeting [21]. One notable example involves the development of improved probes based on the promiscuous kinase inhibitor VX-680, which were used to compare the selectivity of conventional kinase inhibitors against collections of kinases in cell lysates [21]. These probes demonstrated the ability to selectively engage desired kinases while avoiding off-target interactions with numerous other kinases [21] [33].

The integration of fluorosulfate warheads into activity-based protein profiling workflows has enabled researchers to study proteins that were previously considered undruggable targets [14] [21]. Unlike traditional activity-based probes that rely primarily on cysteine modification, fluorosulfate-based tools can target tyrosine, lysine, histidine, serine, and threonine residues, significantly expanding the accessible proteome [8] [14]. This broader targeting capability has proven particularly valuable for studying enzyme classes that lack reactive cysteine residues in their active sites [8] [14].

Research into fluorosulfate-containing macrocycles has demonstrated the feasibility of rapid, on-resin synthesis methods for generating diverse libraries of covalent ligands suitable for activity-based protein profiling [17]. These synthetic approaches enable the efficient generation of probe libraries that can be directly screened using simple gel-based readouts before application to comprehensive proteomic analyses [17]. The modular synthesis approach produces libraries containing both electrophile and alkyne handles, facilitating downstream enrichment and identification workflows [17].

Probe TypeTarget Enzyme ClassReactive ResiduesApplication
Kinase-Targeted ProbesSrc KinasesLysineATP Binding Site Modification
Macrocyclic FluorosulfatesSerine HydrolasesTyrosine, LysineGeneral Proteomic Profiling
Transthyretin ProbesAmyloidogenic ProteinsLysineProtein Stability Analysis
Protease ProbesSerine ProteasesSerine, TyrosineActivity Monitoring

Selective Tyrosine Labeling in Live-Cell Imaging

The development of selective tyrosine labeling strategies using potassium fluorosulfate derivatives has opened new avenues for live-cell imaging applications, enabling researchers to monitor protein dynamics and interactions in real-time [20] [24] [26]. These approaches leverage the unique reactivity of fluorosulfate groups toward tyrosine residues under physiological conditions, providing tools for specific protein modification without requiring genetic manipulation [26] [27].

Fluorosulfate-L-tyrosine has been successfully genetically encoded into proteins in both Escherichia coli and mammalian cells, demonstrating remarkable biocompatibility and selective reactivity toward proximal lysine, histidine, and tyrosine residues through proximity-enabled sulfur(VI) fluoride exchange reactions [26] [28]. This genetically encoded system enables the formation of covalent intraprotein bridges and interprotein crosslinks directly in living cells, providing unprecedented opportunities for studying protein-protein interactions in their native cellular environment [26] [44].

Recent advances in fluorosulfate chemistry have led to the development of enrichable fluorosulfate-L-tyrosine variants that incorporate alkyne groups for enhanced detection and enrichment capabilities [44]. These enhanced systems enable copper-catalyzed azide-alkyne cycloaddition reactions for biotinylation and subsequent enrichment of crosslinked peptides, significantly improving the sensitivity of crosslinked peptide identification in complex biological samples [44]. The development of specialized software tools such as AixUaa has further enhanced the utility of these systems by enabling precise matching of crosslinked peptides and sites while accommodating both cleavable and non-cleavable crosslinking modes [44].

Photoredox catalysis approaches using water-soluble photocatalysts such as lumiflavin have demonstrated the ability to induce site-selective tyrosine bioconjugation even in the presence of multiple tyrosyl side chains [27] [29]. These methods enable the direct introduction of aldehyde moieties onto native proteins, facilitating rapid product diversification using established bioorthogonal functionalization protocols [27] [29]. The approach demonstrates exceptional selectivity, with single tyrosine sites being modified even in proteins containing multiple tyrosine residues [27] [29].

The stability and reactivity characteristics of fluorosulfate-based crosslinks have been thoroughly characterized, revealing that sulfamate bonds formed through crosslinking with histidine and lysine are mass spectrometry cleavable, while crosslinking bonds with tyrosine remain stable under analytical conditions [44] [45]. This differential stability enables sophisticated analytical strategies for mapping protein interaction networks with amino acid-specific resolution [44] [45].

Labeling MethodTarget ResidueCellular CompatibilityDetection Strategy
Genetically Encoded FSYTyrosine, Lysine, HistidineE. coli, Mammalian CellsMass Spectrometry
Enrichable eFSYTyrosine, Lysine, HistidineE. coli, Mammalian CellsBiotin Enrichment + MS
Photoredox CatalysisTyrosineNative ProteinsFluorescence Detection
meta-Fluorosulfate TyrosineTyrosine, Lysine, HistidineVarious Protein ClassesCrosslinking Analysis

Kinetic studies of fluorosulfate-mediated protein crosslinking have revealed that the reaction follows a two-step mechanism involving noncovalent binding followed by covalent bond formation [45] [46]. This mechanism results in nonlinear rate dependence on protein concentration and demonstrates that reaction rates consistently correlate with protein binding affinity and chemical reactivity of the functional groups [45] [46]. These findings provide essential guidance for optimizing fluorosulfate-based labeling strategies for specific biological applications [45] [46].

Fluorosulfate-functionalized monomers represent a groundbreaking advancement in the synthesis of sequence-controlled polymers, offering unprecedented precision in molecular architecture design. These specialized monomers incorporate the fluorosulfate functional group (SO₃F⁻) as a key structural element, enabling the creation of polymers with precisely defined sequences and controlled properties [1] [2].

The development of fluorosulfate-functionalized monomers has been particularly significant in the context of sulfur(VI) fluoride exchange (SuFEx) click chemistry. Research has demonstrated that these monomers can be synthesized through various approaches, including the reaction of phenolic or hydroxyl-containing compounds with sulfuryl fluoride under mild conditions [3] [4]. The resulting fluorosulfate-functionalized building blocks exhibit excellent stability and reactivity, making them ideal candidates for sequence-controlled polymerization processes.

Iterative synthesis approaches have emerged as a powerful methodology for constructing sequence-regulated oligosulfates using fluorosulfate-functionalized monomers. A notable example is the multi-directional divergent iterative method reported for oligosulfate synthesis, which employs a chain homologation approach where the fluorosulfate unit is regenerated during the polymerization process [2]. This methodology enables the precise control of monomer sequence through stepwise addition and coupling reactions, resulting in polymers with defined architectural features.

The structural characterization of fluorosulfate-functionalized monomers reveals key features that contribute to their utility in sequence-controlled synthesis. The fluorosulfate group adopts a tetrahedral geometry around the sulfur center, with the fluorine atom providing unique electronic properties through π-donation to the sulfur atom [6]. This electronic configuration reduces the electrophilicity of the sulfur center compared to other sulfur-containing functional groups, providing enhanced stability while maintaining sufficient reactivity for controlled polymerization reactions.

Monomer design strategies for sequence-controlled polymers have focused on incorporating fluorosulfate groups into various polymer backbones and side chains. Research has shown that fluorosulfate-functionalized monomers can be designed with orthogonal protecting groups, enabling selective deprotection and coupling reactions during iterative synthesis [7]. The use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and benzyl (Bz) groups allows for the controlled assembly of complex sequences through cross-convergent strategies.

The polymerization kinetics of fluorosulfate-functionalized monomers have been extensively studied, revealing favorable reaction rates and high conversion efficiencies. SuFEx-based polymerization reactions involving these monomers typically achieve greater than 99% conversion within 10 minutes to 1 hour under mild conditions [8] [9]. The excellent functional group tolerance of these systems allows for the incorporation of diverse chemical functionalities without compromising polymerization efficiency.

Post-Polymerization Modification via SuFEx Click Chemistry

Post-polymerization modification through SuFEx click chemistry has revolutionized the field of functional polymer synthesis, offering a versatile platform for introducing diverse chemical functionalities into pre-formed polymer scaffolds. This approach leverages the unique reactivity of fluorosulfate groups to enable efficient and selective modification of polymer chains under mild conditions [4] [10].

The fundamental mechanism of SuFEx click chemistry involves the nucleophilic attack of electron-rich species, such as phenols or amines, on the sulfur center of fluorosulfate groups. This reaction proceeds through a sulfur(VI) fluoride exchange mechanism, where the fluorine atom is displaced by the nucleophile, forming stable sulfur-oxygen or sulfur-nitrogen bonds [3] [8]. The reaction exhibits excellent chemoselectivity and can be conducted under ambient conditions without the need for harsh reagents or elevated temperatures.

Catalyst systems for SuFEx-based post-polymerization modification have been developed to enhance reaction efficiency and control. The use of organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and highly efficient catalytic systems like (Me₂N)₃S⁺[FHF]⁻ have been shown to facilitate rapid and quantitative modification reactions [8] [11]. These catalysts operate through base-mediated activation mechanisms, promoting the nucleophilic attack on the fluorosulfate group while maintaining mild reaction conditions.

Polymer scaffolds suitable for SuFEx post-polymerization modification include a wide range of architectures containing pendant fluorosulfate groups. Research has demonstrated successful modification of polystyrenes, polyacrylamides, and various other polymer backbones functionalized with fluorosulfate side chains [4] [10]. The versatility of this approach allows for the preparation of complex functional materials through sequential modification reactions.

The scope of nucleophilic partners in SuFEx post-polymerization modification is extensive, encompassing phenols, amines, thiols, and other electron-rich species. Studies have shown that aryl silyl ethers react particularly efficiently with fluorosulfate groups, enabling the construction of diverse polymer architectures [8] [9]. The context-dependent reactivity of fluorosulfate groups allows for selective modification based on the electronic and steric environment of the reaction site.

Quantitative analysis of post-polymerization modification reactions has revealed exceptional conversion efficiencies, with many systems achieving 93-99% modification under optimized conditions [8] [4]. The high efficiency of these reactions is attributed to the favorable thermodynamics of the SuFEx process and the stability of the resulting sulfur-oxygen or sulfur-nitrogen bonds. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to characterize the extent and selectivity of modification reactions.

Applications in materials science have demonstrated the utility of SuFEx post-polymerization modification for creating functional polymers with tailored properties. Examples include the preparation of fluorescent polymers through attachment of dye molecules, the introduction of bioactive groups for biomedical applications, and the synthesis of stimuli-responsive materials [4] [10]. The ability to introduce multiple functional groups sequentially through orthogonal click reactions has enabled the development of sophisticated multifunctional polymer systems.

Self-Healing Materials via Dynamic Sulfate Linkages

Self-healing materials incorporating dynamic sulfate linkages represent a revolutionary approach to creating adaptive polymer systems capable of autonomous repair and restoration of mechanical properties. These materials exploit the dynamic nature of sulfate-based bonds to enable reversible cross-linking and network reconstruction following damage [20] [21] [22].

The fundamental mechanisms underlying self-healing behavior in sulfate-linked polymers involve the reversible formation and breaking of dynamic covalent bonds. Research has identified several key mechanisms, including disulfide bond exchange, hydrogen bonding interactions, and ionic crosslinking through sulfate groups [23] [24] [25]. The thermodynamics and kinetics of these bond exchange reactions govern the healing efficiency and rate of the self-healing process.

Dynamic disulfide linkages have been extensively studied as a platform for self-healing materials. These bonds can undergo metathesis reactions under mild heating conditions (60-80°C), enabling the reformation of crosslinks across damaged surfaces [24] [25]. The healing process can be repeated multiple times without significant loss of mechanical properties, making these systems suitable for long-term applications requiring durability and reliability.

Polymer network design for self-healing materials incorporates various strategies to optimize the balance between mechanical strength and healing efficiency. The integration of multiple dynamic bonding mechanisms, including both covalent and non-covalent interactions, has been shown to enhance overall performance [26] [23]. For example, the combination of disulfide bonds with hydrogen bonding interactions can provide both rapid initial healing and long-term mechanical recovery.

Healing efficiency metrics for dynamic sulfate-linked materials typically range from 85% to 99% depending on the specific system and healing conditions [21] [26] [24]. The efficiency is influenced by factors including the density of dynamic bonds, the mobility of polymer chains, and the healing temperature and time. Advanced characterization techniques, including stress-strain analysis and microscopy, are employed to quantify healing performance.

Temperature-dependent behavior of self-healing materials is critical for their practical application. Many sulfate-linked systems exhibit healing behavior at moderate temperatures (35-80°C), with some systems capable of room-temperature healing through hydrogen bonding or ionic interactions [21] [22]. The temperature dependence is governed by the activation energy required for bond exchange reactions and the glass transition temperature of the polymer matrix.

Environmental responsiveness of self-healing materials can be enhanced through the incorporation of stimuli-responsive elements. Research has demonstrated that healing can be triggered by various external stimuli, including temperature, pH, light, and mechanical stress [21] [22]. The ability to control healing behavior through external stimuli provides opportunities for smart material applications in diverse fields.

Interfacial self-healing represents a particularly important application area for dynamic sulfate-linked materials. The design of polymer electrolytes with self-healing capability has been demonstrated for solid-state battery applications, where the ability to maintain interfacial contact between electrodes and electrolyte is critical for long-term performance [20]. These systems incorporate dynamic covalent bonds such as disulfide linkages and hydrogen bonds to enable autonomous repair of interfacial damage.

Mechanical property retention in self-healing materials is achieved through careful optimization of the dynamic bond density and distribution. Research has shown that materials can maintain excellent mechanical properties while exhibiting rapid healing behavior [23] [27]. The balance between strength and healing efficiency is achieved through the design of hierarchical network structures incorporating both stable and dynamic crosslinks.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

138.92674971 g/mol

Monoisotopic Mass

138.92674971 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Potassium fluorosulfonate

Dates

Last modified: 08-15-2023

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